REACTION_CXSMILES
|
C([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.[CH3:13][S:14](Cl)(=[O:16])=[O:15]>C[N+](C)(C)C.[OH-]>[CH3:13][S:14]([O:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=[O:16])=[O:15] |f:2.3|
|
Name
|
|
Quantity
|
0.617 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
480 mL
|
Type
|
solvent
|
Smiles
|
C[N+](C)(C)C.[OH-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
) After about 1/2 to 1 hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was maintained below 25° C. during the addition
|
Type
|
CUSTOM
|
Details
|
a clear, yellowish solution was obtained
|
Type
|
STIRRING
|
Details
|
with stirring while the temperature
|
Type
|
CUSTOM
|
Details
|
was kept below 15° C
|
Type
|
TEMPERATURE
|
Details
|
through cooling with an ice bath
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1/2 hour until neutral pH
|
Duration
|
0.5 h
|
Type
|
WASH
|
Details
|
washed with distilled water
|
Type
|
CUSTOM
|
Details
|
sucked dry
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in a minimal amount of methylene chloride
|
Type
|
CUSTOM
|
Details
|
recrystallized by addition of hexane
|
Reaction Time |
0.75 (± 0.25) h |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OC1=CC=C(C=C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |